molecular formula C11H16N2O4 B2891297 Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate CAS No. 2169530-25-8

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate

Cat. No.: B2891297
CAS No.: 2169530-25-8
M. Wt: 240.259
InChI Key: PXDRSPVIKJDXCE-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate is an organic compound with the molecular formula C11H17N2O4 It is a derivative of oxazole and carbamate, featuring a tert-butyl group, a formyl group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate typically involves the protection of amino groups using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The synthesis can be carried out under mild conditions, often involving the reaction of the starting amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate may involve large-scale synthesis using similar protecting group strategies. The process typically includes steps such as nitrosation, reduction, esterification, and condensation to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-formyloxazol-5-YL)ethyl)carbamate involves its ability to form stable carbamate linkages with amino groups. This property makes it useful as a protecting group in peptide synthesis. The compound can be deprotected under acidic conditions, releasing the active amine . The molecular targets and pathways involved include interactions with enzymes and proteins that recognize carbamate linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and its stability under different conditions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)12-5-4-9-8(6-14)13-7-16-9/h6-7H,4-5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRSPVIKJDXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(N=CO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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